2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-ethoxy-4-oxobutyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-3-21-8(17)5-4-6-22-14-15-11(18)9-7(2)10(13(19)20)23-12(9)16-14/h3-6H2,1-2H3,(H,19,20)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXVBEDQZQSTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(C(=C(S2)C(=O)O)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the ethoxy-oxobutyl group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with 4-ethoxy-4-oxobutyl halide in the presence of a base such as potassium carbonate.
Thioether formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, a related class of compounds demonstrated activity against various bacterial strains, including Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival, such as TrmD, which is essential for tRNA modification in bacteria .
Antiallergenic Activity
Research indicates that thienopyrimidine derivatives can also possess antiallergenic properties. A study on related compounds revealed their effectiveness in inhibiting histamine release from mast cells and alleviating allergen-induced bronchospasm in animal models. This suggests a potential application in treating allergic reactions and asthma .
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress . The specific compound may share similar mechanisms due to its structural similarities with other known anticancer agents.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[2,3-d]pyrimidine frameworks followed by functional group modifications. The introduction of ethoxy and oxobutyl groups enhances its solubility and bioavailability, making it more effective as a therapeutic agent.
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include key signaling cascades related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 2
The thioether substituent at position 2 distinguishes the target compound from analogs. Key comparisons include:
- Compound 2l () : Features a 3,5-dimethoxyphenylsulfanyl group. Higher lipophilicity improves membrane permeability but may reduce solubility.
- Compound 8 (): Contains a 4-[(thienopyrimidine)thio]benzoic acid group. The carboxylic acid enhances water solubility but limits blood-brain barrier penetration.
Functional Group Modifications at Position 6
The carboxylic acid at position 6 is a key site for derivatization. Comparisons include:
- Ethyl Ester (): Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 17417-67-3) has lower solubility (logP ~1.49) but serves as a precursor for hydrolysis to the acid .
- Benzylcarboxamides () : N-Benzyl substituents enhance antimicrobial activity. For example, unsubstituted benzylamide derivatives show MICs of 3.12 µg/mL against S. aureus .
- Target Compound : The free carboxylic acid may facilitate ionic interactions with bacterial targets (e.g., TrmD enzymes) but requires formulation optimization for bioavailability .
Antimicrobial Activity and Mechanism
- Benzylcarboxamides : Exhibit strong Gram-positive activity due to hydrophobic interactions with TrmD active sites. Para-substituted methyl/methoxy groups further enhance potency .
- Thioether Derivatives (Target Compound) : The 4-ethoxy-4-oxobutylthio group may improve membrane penetration or target binding, though docking studies are pending. Prior analogs with similar substituents showed partial TrmD inhibition (RMSD 1.952 Å) .
- Carbohydrazides () : Derived from the carboxylic acid, these show moderate activity (MIC 25 µg/mL) but highlight the scaffold’s versatility.
Biological Activity
The compound 2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.
Structural Characteristics
The molecular structure of this compound can be described by its chemical formula . The presence of the thieno ring system contributes to its biological activity by influencing the compound's interaction with biological targets.
Biological Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit a wide range of biological activities. Notably, studies have shown that these compounds can possess significant antiallergenic , antimicrobial , and anti-inflammatory properties.
Antiallergenic Activity
A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their antiallergenic effects using the rat passive cutaneous anaphylaxis (PCA) test. The results demonstrated that certain substitutions at the 5 and 6 positions on the pyrimidine ring enhance antiallergenic activity. For instance, compounds with methyl or ethyl substitutions at these positions exhibited prolonged duration of action and effective inhibition of histamine release from mast cells in vitro .
Antimicrobial Properties
The antimicrobial activity of related thieno derivatives has been documented in various studies. For example, ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate exhibited significant antibacterial effects against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Antiallergenic Study : In a controlled study involving multiple thieno derivatives, it was found that ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate showed the highest potency in inhibiting allergen-induced bronchospasm in rat models. The compound demonstrated a duration of action exceeding four hours in vivo .
- Antimicrobial Evaluation : A recent evaluation highlighted the synthesis and testing of various thieno derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfur atom significantly enhanced antimicrobial potency compared to unmodified analogs .
Data Table: Biological Activities Summary
| Compound Name | Activity Type | Potency | Mechanism |
|---|---|---|---|
| Ethyl 6-Ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine | Antiallergenic | High | Inhibition of histamine release |
| Ethyl 3-Alkyl-2-(alkylthio)-5-methyl | Antimicrobial | Moderate | Disruption of cell wall synthesis |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .
- Chromatography : TLC or HPLC monitors reaction progress and purity (e.g., >95% purity thresholds) .
How can synthesis yields be optimized for low-reactive ester intermediates?
Q. Advanced
- Coupling Reagents : Use peptide coupling agents (e.g., HATU, EDCI) to activate carboxylate groups, bypassing ester hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .
- Temperature Control : Maintain 0–25°C to prevent decomposition of sensitive intermediates .
What strategies analyze structure-activity relationships (SAR) for antimicrobial activity?
Q. Advanced
- Substituent Variation : Compare derivatives with benzyl, aryl, or alkyl groups at the 3-amino or 6-carboxamide positions. For example, benzylthio derivatives show enhanced activity against Proteus vulgaris .
- Computational Docking : Perform docking studies (e.g., with TrmD enzyme) to predict binding modes and correlate with in vitro MIC values .
- Biological Assays : Test against Gram-positive/negative strains and fungi, using standardized protocols (CLSI guidelines) .
How to resolve discrepancies between in vitro and computational activity data?
Q. Advanced
- Validate Assay Conditions : Ensure consistency in bacterial strain selection, growth media, and incubation times .
- Docking Parameter Refinement : Adjust force fields (e.g., AMBER) and solvation models to better mimic physiological conditions .
- Synergistic Studies : Combine molecular dynamics simulations with mutagenesis to identify critical binding residues .
What key structural features influence biological activity?
Q. Basic
- 4-Oxo Group : Essential for hydrogen bonding with target enzymes (e.g., TrmD) .
- Thioether Linkage : Enhances lipophilicity and membrane permeability .
- Carboxylic Acid/Amide Moieties : Modulate solubility and target specificity .
How to introduce diverse substituents at the 3-amino position?
Q. Advanced
- Alkylation : React 3-amino precursors with alkyl halides or benzyl bromides under basic conditions (e.g., K₂CO₃ in DMF) .
- Nucleophilic Substitution : Use Mitsunobu reactions to install hindered substituents .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., Boc for amines) to enable selective functionalization .
How to ensure reproducibility in synthesis and characterization?
Q. Basic
- Detailed Protocols : Document reaction times, solvent volumes, and purification steps (e.g., column chromatography gradients) .
- Batch Consistency : Use high-purity reagents (>98%) and standardized equipment (e.g., calibrated melting point apparatus) .
- Peer Validation : Cross-check NMR/HRMS data with published spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
